molecular formula C7H3ClINO B12856745 4-Chloro-7-iodo-1,3-benzoxazole

4-Chloro-7-iodo-1,3-benzoxazole

Cat. No.: B12856745
M. Wt: 279.46 g/mol
InChI Key: JJXISUCYUFQMGF-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodo-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method includes the reaction of 2-aminophenol with 4-chloro-7-iodo-benzaldehyde under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as samarium triflate, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts like nanocatalysts and ionic liquid catalysts are often employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-iodo-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Chloro-7-iodo-1,3-benzoxazole has several scientific research applications, including:

Comparison with Similar Compounds

  • 4-Chloro-7-nitrobenzofurazan
  • 4-Chloro-7-iodo-1,3-benzothiazole
  • 4-Chloro-7-iodo-1,3-benzimidazole

Comparison: 4-Chloro-7-iodo-1,3-benzoxazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds like 4-Chloro-7-nitrobenzofurazan and 4-Chloro-7-iodo-1,3-benzothiazole, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

4-chloro-7-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H

InChI Key

JJXISUCYUFQMGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=CO2)I

Origin of Product

United States

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